4-Bromo-2-(methylthio)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

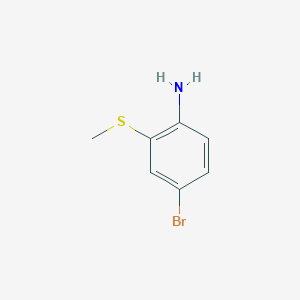

4-Bromo-2-(methylthio)aniline is an organic compound with the molecular formula C7H8BrNS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methylthio group at the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)aniline typically involves the bromination of 2-(methylthio)aniline. One common method is the electrophilic aromatic substitution reaction, where 2-(methylthio)aniline is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

4-Bromo-2-(methylthio)aniline undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

Substitution: Boronic acids, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学的研究の応用

Synthesis of 4-Bromo-2-(methylthio)aniline

The synthesis typically involves the bromination of 2-(methylthio)aniline. The process can be optimized to enhance yield and purity. A notable synthetic route includes the following steps:

- Protection of Amines : The amine group is protected to prevent side reactions during bromination.

- Bromination : The protected amine undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide.

- Deprotection : After bromination, the protecting group is removed to yield this compound.

The resulting compound is a crystalline solid with a melting point around 53-58 °C and a boiling point of approximately 242.6 °C, making it suitable for various applications due to its stability and reactivity .

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

- Anti-cancer Properties : Some studies indicate that modifications of this compound can lead to compounds with potential anti-cancer effects .

Agrochemicals

In agrochemical applications, this compound is utilized as a precursor for the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable component in developing new agricultural chemicals.

Materials Science

The compound is also investigated for its role in materials science, particularly in the development of:

- Conductive Polymers : Due to its electronic properties, this compound can be incorporated into polymer matrices to enhance conductivity.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the antimicrobial properties of several derivatives of this compound. The results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics .

Case Study 2: Synthesis of Conductive Polymers

Research conducted by Kazmaier et al. demonstrated the use of this compound in synthesizing conductive polymers through Pd(II)-catalyzed reactions. The resulting materials exhibited improved electrical conductivity and stability, making them suitable for electronic applications .

作用機序

The mechanism of action of 4-Bromo-2-(methylthio)aniline depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Similar Compounds

4-Bromoaniline: Similar structure but lacks the methylthio group, leading to different chemical reactivity and applications.

2-(Methylthio)aniline: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

4-Chloro-2-(methylthio)aniline: Similar structure with a chlorine atom instead of bromine, leading to differences in reactivity and applications.

Uniqueness

4-Bromo-2-(methylthio)aniline is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

4-Bromo-2-(methylthio)aniline, a compound with the CAS number 475089-07-7, is an aromatic amine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H8BrN1S1

- Molecular Weight : 219.11 g/mol

The presence of the bromine and methylthio groups contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in human lung cancer cells, with IC50 values indicating significant potency at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest and apoptosis |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It affects the G1 phase of the cell cycle, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, which is detrimental to cancer cells.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound. Toxicity studies indicate that it is harmful if swallowed or in contact with skin, classified under acute toxicity warnings (H302 and H312).

Case Studies

Several case studies have investigated the compound's efficacy in vivo:

- Study on Lung Cancer Models : In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study noted a decrease in tumor proliferation markers and an increase in apoptotic markers.

- Combination Therapy : Research indicates that when used in combination with other chemotherapeutic agents, this compound enhances the overall anticancer effect, suggesting a synergistic relationship that warrants further exploration.

特性

IUPAC Name |

4-bromo-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYIYEIZHLINAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。